molecular formula C21H26O2 B132520 Phenol, 4,4'-(3,3,5-trimethylcyclohexylidene)bis- CAS No. 129188-99-4

Phenol, 4,4'-(3,3,5-trimethylcyclohexylidene)bis-

Cat. No.: B132520
CAS No.: 129188-99-4
M. Wt: 310.4 g/mol
InChI Key: UMPGNGRIGSEMTC-UHFFFAOYSA-N
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Description

Phenol, 4,4'-(3,3,5-trimethylcyclohexylidene)bis-, also known as Phenol, 4,4'-(3,3,5-trimethylcyclohexylidene)bis-, is a useful research compound. Its molecular formula is C21H26O2 and its molecular weight is 310.4 g/mol. The purity is usually 95%.
The exact mass of the compound Phenol, 4,4'-(3,3,5-trimethylcyclohexylidene)bis- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Phenol, 4,4'-(3,3,5-trimethylcyclohexylidene)bis- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenol, 4,4'-(3,3,5-trimethylcyclohexylidene)bis- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Properties and Inhibition of Enzymatic Activity

Bis(2‐hydroxy‐3‐tert‐butyl‐5‐methylphenyl)methane, a compound similar to the mentioned phenol, has been identified as a potent inhibitor of the (Ca2+ + Mg2+‐ATPase of skeletal muscle sarcoplasmic reticulum. This characteristic suggests its potential as a powerful phenolic antioxidant, relevant in contexts where such inhibition is beneficial (Sokolove et al., 1986).

Catalysis in Polymerization Processes

Amine-bis(phenolate) chromium(III) complexes, which bear a resemblance to the phenol , have been used as catalysts for the copolymerization of cyclohexene oxide with carbon dioxide. This demonstrates the compound's potential application in producing polymers like polycyclohexene carbonate (Chen, Dawe, & Kozak, 2014).

Crystal Engineering and Co-crystal Formation

Phenol derivatives have been utilized in crystal engineering, as evidenced by the co-crystal formation of trimesic acid with phenol derivatives, demonstrating the potential for structured and functional material design (Santra, Ghosh, & Biradha, 2008).

Pharmaceutical and Medical Applications

Bisphenol A, which shares a phenolic structure, has been extensively studied for its effects on cellular signaling pathways, indicating potential medical applications, albeit with concerns about its endocrine-disrupting properties (Murata & Kang, 2017).

Environmental Bioremediation

Phenol derivatives like Bisphenol A have been investigated for their biodegradability and potential role in environmental bioremediation, with specific focus on enzymatic degradation techniques (Chhaya & Gupte, 2013).

Safety and Hazards

Phenol, 4,4’-(3,3,5-trimethylcyclohexylidene)bis- is classified as a substance that causes skin irritation . Therefore, it should be handled with care to avoid skin contact.

Mechanism of Action

Target of Action

It is known that bisphenols, in general, can interact with various cellular components, including receptors and enzymes . For instance, Bisphenol A (BPA), a related compound, is known to bind to estrogen receptors, thereby affecting body weight and tumorigenesis .

Mode of Action

Bisphenol TMC’s mode of action is thought to be similar to that of other bisphenols, which are known to interfere with hormones, activate receptors, induce oxidative stress, DNA damage, and carcinogenesis . The exact interaction of bisphenol tmc with its targets and the resulting changes are still under investigation .

Biochemical Pathways

Bisphenol TMC has been found to disturb mitochondrial activity and biogenesis . Exposure to Bisphenol TMC resulted in mitochondrial abnormalities, including reduced oxygen consumption, lowered mitochondrial membrane potential, and decreased ATP levels . Additionally, Bisphenol TMC increased ROS levels but decreased mitochondrial population . Transcriptome analysis revealed that Bisphenol TMC induces alterations in the expression of genes associated with mitochondrial biogenesis .

Pharmacokinetics

Physiologically based pharmacokinetic (pbpk) models have been developed for related compounds like bisphenol a (bpa) to predict the internal dose metrics of a chemical and perform species and dose extrapolations .

Result of Action

Exposure to Bisphenol TMC has been associated with developmental delays, reduced reproduction, and diminished longevity in the model organism Caenorhabditis elegans . It also resulted in increased oxidative stress and thermal stress . These findings raise crucial concerns about Bisphenol TMC as a safe alternative to Bisphenol A (BPA) .

Action Environment

The action, efficacy, and stability of Bisphenol TMC can be influenced by various environmental factors. For instance, the concentration of Bisphenol TMC in the environment can affect its toxicity . .

Biochemical Analysis

Biochemical Properties

Bisphenol TMC plays a significant role in biochemical reactions, particularly in its interactions with various enzymes, proteins, and other biomolecules. Studies have shown that Bisphenol TMC can disturb mitochondrial activity and biogenesis, leading to reduced oxygen consumption, lowered mitochondrial membrane potential, and decreased ATP levels . Additionally, it increases reactive oxygen species (ROS) levels while decreasing mitochondrial population . These interactions suggest that Bisphenol TMC may have profound effects on cellular energy metabolism and oxidative stress.

Cellular Effects

The effects of Bisphenol TMC on various types of cells and cellular processes are notable. In the model organism Caenorhabditis elegans, exposure to Bisphenol TMC resulted in developmental delays, reduced reproduction, and diminished longevity . Furthermore, Bisphenol TMC has been shown to induce alterations in gene expression related to mitochondrial biogenesis . These findings indicate that Bisphenol TMC can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, Bisphenol TMC exerts its effects through several mechanisms. It binds to biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, Bisphenol TMC has been found to alter the expression of genes associated with mitochondrial biogenesis . This suggests that Bisphenol TMC may interfere with the normal functioning of mitochondria, thereby impacting cellular energy production and overall cell health.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Bisphenol TMC change over time. Studies have shown that Bisphenol TMC is relatively stable, but its long-term exposure can lead to significant cellular changes. For example, prolonged exposure to Bisphenol TMC in Caenorhabditis elegans resulted in mitochondrial abnormalities and reduced lifespan . These findings highlight the importance of considering the temporal effects of Bisphenol TMC in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of Bisphenol TMC vary with different dosages in animal models. In Caenorhabditis elegans, exposure to 1 mM Bisphenol TMC led to developmental delays and reduced reproduction . Higher doses of Bisphenol TMC may result in more severe toxic effects, including increased oxidative stress and mitochondrial dysfunction . These findings underscore the need for careful dosage considerations in studies involving Bisphenol TMC.

Metabolic Pathways

Bisphenol TMC is involved in several metabolic pathways, including those related to mitochondrial function and oxidative stress. It interacts with enzymes and cofactors involved in mitochondrial biogenesis and energy metabolism . Additionally, Bisphenol TMC has been shown to affect metabolic flux and metabolite levels, further highlighting its impact on cellular metabolism .

Transport and Distribution

Within cells and tissues, Bisphenol TMC is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions can influence the overall activity and function of Bisphenol TMC within the cell.

Subcellular Localization

The subcellular localization of Bisphenol TMC is crucial for its activity and function. Bisphenol TMC is primarily localized in the mitochondria, where it exerts its effects on mitochondrial biogenesis and function . Targeting signals and post-translational modifications may direct Bisphenol TMC to specific compartments or organelles, further influencing its biochemical properties and cellular effects.

Properties

IUPAC Name

4-[1-(4-hydroxyphenyl)-3,3,5-trimethylcyclohexyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O2/c1-15-12-20(2,3)14-21(13-15,16-4-8-18(22)9-5-16)17-6-10-19(23)11-7-17/h4-11,15,22-23H,12-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMPGNGRIGSEMTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50881048
Record name bisphenol TMC
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50881048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129188-99-4
Record name 4,4′-(3,3,5-Trimethylcyclohexylidene)bis[phenol]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129188-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 4,4'-(3,3,5-trimethylcyclohexylidene)bis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129188994
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4,4'-(3,3,5-trimethylcyclohexylidene)bis-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name bisphenol TMC
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50881048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenol, 4,4'-(3,3,5-trimethylcyclohexylidene)bis
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.123.958
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.